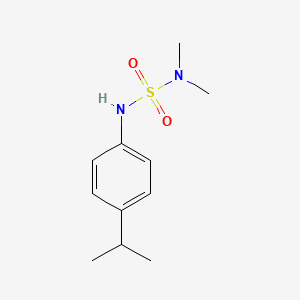

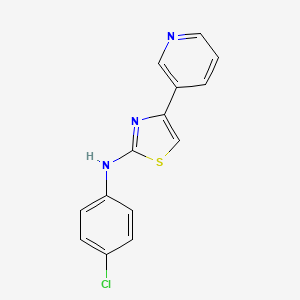

N'-(4-isopropylphenyl)-N,N-dimethylsulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes that highlight the chemical ingenuity in creating compounds with specific properties. For instance, the synthesis of aromatic diamines and their subsequent reaction with various dicarboxylic acids to prepare a series of new polyamides showcases the complexity and precision required in chemical synthesis (Liaw et al., 2002).

Molecular Structure Analysis

The structural determination and comparison of compounds like N,N'-diphenylisophthalamide and related compounds elucidate the significant role of molecular structure in dictating the chemical behavior and interactions of a molecule (Malone et al., 1997). These analyses often involve advanced techniques such as X-ray diffraction, highlighting the compound's crystalline structure and intermolecular interactions.

Chemical Reactions and Properties

Chemical reactions involving N'-(4-isopropylphenyl)-N,N-dimethylsulfamide and its derivatives can lead to various products, indicating the compound's reactivity under different conditions. The formation of antidegradants from the rubber antidegradant N-isopropyl-N'-phenyl-1,4-phenylenediamine, after oxidation, showcases the compound's utility in industrial applications and its chemical reactivity (Taimr & Pospíšil, 1984).

Physical Properties Analysis

The analysis of physical properties such as solubility, glass transition temperatures, and thermal stability provides a foundation for understanding how N'-(4-isopropylphenyl)-N,N-dimethylsulfamide and similar compounds behave in different environments. Polyamides derived from diamines, for example, demonstrate excellent solubility and thermal stability, making them suitable for high-performance materials (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, such as reactivity with various reagents and participation in specific reactions, are critical for its application in synthetic chemistry. The reactions leading to the synthesis of polyamides and poly(amide-imide)s based on specific dianiline compounds reveal the compound's versatility and potential for creating polymers with desirable properties (Hsiao et al., 1995).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study involved the synthesis of novel benzenesulfonamide derivatives, including N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, for potential biological applications. The synthesized compounds exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, showcasing the chemical's potential in medicinal chemistry and drug development (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Polymer Research

Poly(N-isopropyl acrylamide) (PNIPAM), a derivative of N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, has been widely investigated for its thermoresponsive properties and applications in drug delivery systems. Controlled polymerization techniques have enabled the creation of PNIPAM with desirable properties for biomedical applications, such as tissue engineering and controlled drug release (Anthony J. Convertine et al., 2004).

Electrical Conductivity Enhancement

Research into the enhancement of electrical conductivity of polymers has also involved derivatives of N'-(4-isopropylphenyl)-N,N-dimethylsulfamide. Studies on poly(3,4-ethylenedioxythiophene) (PEDOT) doped with poly(4-styrenesulfonate) (PSS) have shown significant increases in conductivity when mixed with various solvents, demonstrating the chemical's role in improving the performance of conductive polymers (J. Y. Kim et al., 2002).

Environmental Degradation Studies

The degradation of isoproturon, a compound structurally similar to N'-(4-isopropylphenyl)-N,N-dimethylsulfamide, has been extensively studied to understand its environmental impact. Research has explored the microbial degradation pathways in soil, highlighting the importance of understanding the environmental fate of such chemicals for developing more eco-friendly agricultural practices (G. Bending et al., 2001).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(dimethylsulfamoylamino)-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-9(2)10-5-7-11(8-6-10)12-16(14,15)13(3)4/h5-9,12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJJCQFKJWBDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Dimethylamino)sulfonyl][4-(methylethyl)phenyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)